molecular formula C9H9BrN4 B8602619 6-Bromo-N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine

6-Bromo-N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine

Cat. No. B8602619
M. Wt: 253.10 g/mol
InChI Key: VXIPPNFZDKMJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741911B2

Procedure details

Cool a solution of N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine (6.73 g, 38.6 mmol) in acetonitrile (160 mL) in an ice bath and shield from light with aluminum foil. Add N-bromosuccinimide (6.88 g, 38.6 mmol) and stir at 0° C. for 2 h. Transfer the reaction to a 5° C. refrigerator for 4 days. Collect the solid by filtration. Wash the solid with DCM and concentrate the washings to obtain the title compound (3.0 g, 31% yield). MS (m/z): 253.0/255.0 (M+1).
Quantity
6.73 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.88 g
Type
reactant
Reaction Step Three
Yield
31%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[N:4]=[CH:5][C:6]2[CH:12]=[CH:11][C:10]([CH3:13])=[N:9][C:7]=2[N:8]=1.[Al].[Br:15]N1C(=O)CCC1=O>C(#N)C>[Br:15][C:11]1[C:10]([CH3:13])=[N:9][C:7]2[N:8]=[C:3]([NH:2][CH3:1])[N:4]=[CH:5][C:6]=2[CH:12]=1

Inputs

Step One
Name
Quantity
6.73 g
Type
reactant
Smiles
CNC=1N=CC2=C(N1)N=C(C=C2)C
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Three
Name
Quantity
6.88 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction to a 5° C. refrigerator for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
Collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
Wash the solid with DCM
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the washings

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(N=C(N=C2)NC)N=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.